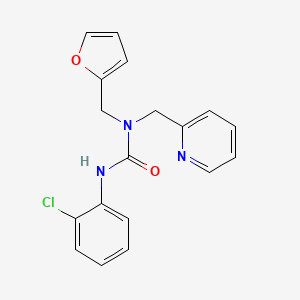

3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea

Description

This compound belongs to the urea derivative class, characterized by a central urea moiety (-NH-C(=O)-NH-) substituted with a 2-chlorophenyl group, a furan-2-ylmethyl group, and a pyridin-2-ylmethyl group.

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c19-16-8-1-2-9-17(16)21-18(23)22(13-15-7-5-11-24-15)12-14-6-3-4-10-20-14/h1-11H,12-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEXLTMGWGTMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with furan-2-ylmethylamine and pyridin-2-ylmethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated through filtration and purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of urea, including 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea, exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : Research indicates that this compound may induce cell cycle arrest in cancer cells by downregulating cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. This mechanism is crucial for halting the proliferation of cancer cells and promoting apoptosis .

- Case Studies : In vitro studies have shown that this compound demonstrates selective toxicity towards cancer cells compared to normal cells. For example, in assays involving colorectal cancer cell lines (HCT116, SW480), the compound exhibited an IC50 value indicating potent antiproliferative activity .

Antimicrobial Properties

There is emerging evidence suggesting that compounds with similar structures possess antimicrobial activities. The presence of both furan and pyridine rings may contribute to the inhibition of bacterial growth, although specific studies on this compound are still limited.

Anti-inflammatory Effects

Compounds containing furan and pyridine moieties have been reported to exhibit anti-inflammatory properties. Preliminary studies suggest that the urea derivative could modulate inflammatory pathways, although further research is necessary to confirm these effects specifically for this compound.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(a) 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3)

- Structure : Lacks the furan-2-ylmethyl group but retains the pyridin-2-ylmethyl and chlorophenyl moieties.

- Activity : Reported as a cytokinin analog in plant biology studies, influencing ribonuclease (RNase) activity and cell division .

- Key Difference : The 4-chlorophenyl substituent in 2PU-3 vs. 2-chlorophenyl in the target compound may alter steric and electronic properties, affecting binding affinity.

(b) 3-(Pyridin-2-ylmethyl)-1-(furan-2-ylmethyl)imidazolidine-2,4-dione

- Structure : Shares furan-2-ylmethyl and pyridin-2-ylmethyl groups but replaces the urea core with an imidazolidine-dione ring.

- Synthesis : Prepared via microwave-assisted reactions, yielding 85% under optimized conditions .

(c) Adamantane-Substituted Urea Derivatives (e.g., R2 in )

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Activity | Synthesis Yield (%) |

|---|---|---|---|---|---|

| Target Compound | Urea | 2-Chlorophenyl, furan-2-ylmethyl, pyridin-2-ylmethyl | ~350 (estimated) | Not explicitly reported | N/A |

| 1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea (2PU-3) | Urea | 4-Chlorophenyl, pyridin-2-ylmethyl | ~275 (estimated) | Cytokinin-like activity | N/A |

| 3-(Pyridin-2-ylmethyl)-1-(furan-2-ylmethyl)imidazolidine-2,4-dione | Imidazolidine-dione | Pyridin-2-ylmethyl, furan-2-ylmethyl | ~260 (reported) | Not reported | 85 |

| Adamantane-Substituted Urea (R2) | Urea | Adamantane, pyrazolidine, fluorophenyl | ~500 (reported) | CNS-targeted (hypothesized) | 62 |

Research Findings and Implications

Substituent Effects on Bioactivity

- Dual Heterocyclic Substitution : The combination of furan and pyridine groups introduces both electron-rich (furan) and electron-deficient (pyridine) regions, which could modulate interactions with enzymes like kinases or cytochrome P450 isoforms .

Biological Activity

3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 376.86 g/mol. The compound features a urea linkage, which is known to enhance biological activity in various contexts.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of related compounds in the same class. For instance, pyridine derivatives often exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.0195 | Bacillus mycoides |

In a study focusing on pyridine derivatives, compounds similar to this compound demonstrated MIC values ranging from 0.0048 to 0.039 mg/mL against various bacterial strains, indicating promising antibacterial potential .

Antifungal Activity

The antifungal properties of related compounds have also been documented. For example, compounds with similar structural motifs have shown activity against Candida albicans and other fungal strains.

Table 2: Antifungal Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Target Fungi |

|---|---|---|

| Compound D | 0.0048 | Candida albicans |

| Compound E | 0.0098 | Fusarium oxysporum |

Research indicates that the presence of halogen substituents in the structure significantly enhances antifungal activity .

Anticancer Activity

The potential anticancer effects of this compound are under investigation, particularly focusing on its ability to inhibit tumor cell proliferation. Studies have shown that urea derivatives can interfere with cellular signaling pathways involved in cancer progression.

Case Study:

In a recent study published in a peer-reviewed journal, a derivative similar to the compound was tested for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective anticancer properties .

Q & A

Q. What are the established synthetic routes and characterization methods for 3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea?

- Methodological Answer : The compound is synthesized via multi-step nucleophilic substitution and urea-forming reactions. A typical approach involves reacting 2-chlorophenyl isocyanate with furan-2-ylmethylamine and pyridin-2-ylmethylamine under anhydrous conditions. Key characterization includes ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm for pyridine/furan) and FT-IR to verify urea C=O stretching (~1640–1680 cm⁻¹). Single-crystal X-ray diffraction (as in analogous thiourea structures ) resolves stereochemical ambiguities.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₆ClN₃O₂). HPLC-PDA (≥95% purity) ensures absence of byproducts. For crystalline derivatives, X-ray crystallography (as in ) provides bond-length data (e.g., C=O: ~1.23 Å; C–N: ~1.33 Å). Thermal stability is assessed via TGA-DSC (decomposition >200°C suggests suitability for high-temperature reactions).

Q. What key structural features influence its reactivity?

- Methodological Answer : The 2-chlorophenyl group enhances electrophilicity at the urea carbonyl, facilitating nucleophilic attacks. The furan and pyridine moieties act as π-deficient heterocycles, enabling coordination with metal catalysts (e.g., Pd in cross-coupling reactions). Steric hindrance from the dual methylene bridges (furan/pyridine) may slow bimolecular reactions, necessitating optimized solvent polarity (e.g., DMF vs. THF) .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and minimize byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry, solvent). For instance, a central composite design (CCD) can model non-linear relationships between reaction time (X₁) and catalyst loading (X₂). Statistical tools like ANOVA validate model significance (p < 0.05). Flow-chemistry systems (as in ) enhance reproducibility by controlling residence time and mixing efficiency.

Q. What strategies evaluate its bioactivity against eukaryotic/prokaryotic systems?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with IC₅₀ determination. For antibacterial activity, perform MIC/MBC tests against Gram± strains (e.g., E. coli ATCC 25922). Pair this with molecular docking (AutoDock Vina) targeting enzymes like dihydrofolate reductase (DHFR). Cross-reference with structural analogs (e.g., chlorothiophenyl derivatives ) to identify pharmacophore contributions.

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from purity differences (e.g., residual solvents in -style syntheses) or assay variability (e.g., cell-line specificity in ). Validate results via orthogonal methods: e.g., compare flow cytometry (apoptosis) with Western blot (caspase-3 activation). Meta-analysis using Hill slopes can assess dose-response consistency.

Q. What computational methods elucidate its interaction with biological targets?

- Methodological Answer : Combine density functional theory (DFT) (B3LYP/6-31G*) to map electrostatic potential surfaces with molecular dynamics (MD) simulations (AMBER) to study binding stability. Use crystallographic data (e.g., ) to validate docking poses. QM/MM hybrid models quantify charge transfer during enzyme inhibition.

Q. How to assess stability under varying pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines): expose to pH 1–13 buffers (37°C, 72 hrs) and monitor degradation via UHPLC-MS . Compare with Arrhenius plots to predict shelf life. Solvent compatibility is tested via Hansen solubility parameters ; polar aprotic solvents (DMF, DMSO) typically enhance stability over alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.